molecular formula C8H8BrF2NO B1407170 3-Bromo-4-(2,2-difluoroethoxy)aniline CAS No. 1553616-30-0

3-Bromo-4-(2,2-difluoroethoxy)aniline

Cat. No. B1407170
CAS RN: 1553616-30-0
M. Wt: 252.06 g/mol
InChI Key: FEQANXCISQSMKM-UHFFFAOYSA-N
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Description

“3-Bromo-4-(2,2-difluoroethoxy)aniline” is a synthetic organic compound with the CAS Number: 1553616-30-0 . It has a molecular weight of 252.06 .


Molecular Structure Analysis

The InChI code for “3-Bromo-4-(2,2-difluoroethoxy)aniline” is 1S/C8H8BrF2NO/c9-6-3-5 (12)1-2-7 (6)13-4-8 (10)11/h1-3,8H,4,12H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Material Applications

  • Development of Nonlinear Optical (NLO) Materials : Research by Revathi et al. (2017) on similar brominated anilines indicates their potential utility in nonlinear optical materials due to their structural and vibrational characteristics. These compounds are studied for their electronic and vibrational properties, which are crucial for NLO applications (Revathi et al., 2017).

  • Facile Synthesis and Structural Elaboration : Techniques for the synthesis and structural elaboration of related compounds, such as oligo(N-phenyl-m-aniline)s, demonstrate the chemical versatility and potential for creating complex molecular structures with specific electronic properties, relevant for material science and electronics (Ito et al., 2002).

Chemical Analysis and Spectroscopy

  • Vibrational Spectroscopy Analysis : The study of brominated anilines through spectroscopic techniques provides insights into the molecular structure and interactions. This information is valuable for understanding the behavior of these compounds under different conditions and can be applied in the development of new materials or in analytical chemistry (Ramalingam et al., 2010).

Organic Synthesis

  • Synthesis of Fluorane Dyes : An example of direct application in organic synthesis is the preparation of 4-bromo-3-methylanisole, a precursor for black fluorane dye used in thermal papers. This demonstrates the role of brominated anilines in synthesizing key intermediates for industrial applications (Xie et al., 2020).

  • Efficient Synthesis Routes : The development of efficient synthesis routes for complex molecules, such as 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) benzenesulfonamide, highlights the importance of brominated anilines in facilitating the production of agriculturally and pharmaceutically relevant compounds (Wu et al., 2013).

properties

IUPAC Name

3-bromo-4-(2,2-difluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQANXCISQSMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(2,2-difluoroethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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